2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid

Description

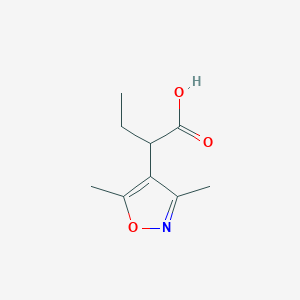

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a butanoic acid chain. This compound is part of a broader class of isoxazole derivatives, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-7(9(11)12)8-5(2)10-13-6(8)3/h7H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKXIOWGLNGOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(ON=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is a compound of interest due to its potential biological activities. It is structurally related to various heterocyclic compounds that exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring, which is known for its role in biological activity. The presence of the dimethyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- Research indicates that derivatives of oxazole compounds can inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes like pantothenate synthetase, which is crucial for bacterial cell wall synthesis .

- Antiviral Properties :

- Anti-inflammatory Effects :

Antimicrobial Efficacy

A study conducted on various isoxazole derivatives demonstrated that compounds structurally related to this compound showed significant binding affinity towards pantothenate synthetase. This binding was correlated with their antimicrobial potency against Mycobacterium tuberculosis .

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| M1 | Pantothenate Synthetase | 85% | |

| M2 | Pantothenate Synthetase | 78% |

Antiviral Activity

In another investigation, derivatives were tested for their ability to inhibit viral replication. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against HSV and tobacco mosaic virus .

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Tobacco Mosaic Virus | 25 | |

| Compound B | Herpes Simplex Virus | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption of membrane integrity.

- Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of cytokine production in immune cells.

Scientific Research Applications

Medicinal Chemistry

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid has been explored for its potential therapeutic applications:

- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's disease. Its structural analogs have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in cognitive disorders.

- Anticancer Activity : The compound's derivatives have been investigated for their anticancer properties. For instance, related oxazole compounds have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar activities .

Biochemical Research

In biochemical studies, this compound serves as a valuable probe for understanding enzyme activity and metabolic pathways:

- Enzyme Inhibition Studies : The oxazole moiety allows the compound to interact with specific enzymes involved in metabolic processes. Research indicates that it can inhibit certain enzymes linked to cancer progression and metabolic disorders.

Synthetic Organic Chemistry

The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds:

- Synthesis of Analog Compounds : this compound can undergo various chemical reactions such as esterification and nucleophilic substitutions. These reactions facilitate the development of new chemical entities with potential biological activities .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of related oxazole compounds on neuronal cell lines. The results indicated that these compounds could protect against oxidative stress-induced apoptosis, highlighting their potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of structurally similar compounds against human leukemia cell lines revealed that certain derivatives exhibited significant growth inhibition at low concentrations. This suggests that this compound could be developed into a therapeutic agent against specific cancers .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Chain Length and Position: The butanoic acid chain in the target compound offers greater conformational flexibility compared to propanoic acid analogs (e.g., 2-(dimethyl-1,2-oxazol-4-yl)propanoic acid). This may enhance binding affinity in enzyme-active sites .

Heterocycle Modifications: Replacement of the oxazole with a thiazole (as in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) introduces sulfur, increasing polarizability and enabling π-π stacking interactions . Oxadiazole-containing analogs (e.g., 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid) exhibit enhanced metabolic stability due to the electron-deficient heterocycle, making them suitable for prolonged biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.